molecular formula C12H22O4 B033870 Diisopropyl Adipate CAS No. 6938-94-9

Diisopropyl Adipate

Cat. No.: B033870
CAS No.: 6938-94-9
M. Wt: 230.30 g/mol
InChI Key: ZDQWESQEGGJUCH-UHFFFAOYSA-N
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Description

Diisopropyl adipate is a synthetic ester of isopropyl alcohol and adipic acid, valued in research for its exceptional solvent properties and light, non-greasy emollient characteristics. Its primary research applications include the development of advanced cosmetic and topical pharmaceutical formulations, where it acts as a carrier solvent for active ingredients and a key component in emulsions, sunscreens, and moisturizers. Researchers utilize this compound to study skin permeation enhancement, as it can improve the bioavailability of co-delivered lipophilic compounds. Its mechanism of action involves modifying the intercellular lipid matrix of the stratum corneum, thereby increasing diffusivity. Furthermore, its low viscosity and excellent spreading properties make it a subject of interest in the development of sprays and fine mists. Beyond dermatological research, it serves as a plasticizer and lubricant in polymer science and as a component in specialty industrial lubricants and coatings. This compound provides a versatile and high-purity tool for investigating formulation stability, sensory attributes, and delivery efficiency in a controlled laboratory setting.

Properties

IUPAC Name

dipropan-2-yl hexanedioate
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InChI

InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQWESQEGGJUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID5027641
Record name Diisopropyl adipate
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Molecular Weight

230.30 g/mol
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Physical Description

Liquid, Clear colourless liquid; Light alcoholic aroma
Record name Bis(1-methylethyl) hexanedioate
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Record name Diisopropyl adipate
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Boiling Point

251.00 to 253.00 °C. @ 760.00 mm Hg
Record name Bis(1-methylethyl) hexanedioate
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Diisopropyl adipate
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Density

0.963-0.968 (20°)
Record name Diisopropyl adipate
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CAS No.

6938-94-9
Record name Diisopropyl adipate
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Record name DIISOPROPYL ADIPATE
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Record name Diisopropyl adipate
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Melting Point

-1 °C
Record name Bis(1-methylethyl) hexanedioate
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Preparation Methods

Reaction Conditions and Optimization

A molar ratio of 1:6 adipic acid to isopropyl alcohol is commonly employed to drive the equilibrium toward ester formation. Elevated temperatures (100–200°C) and prolonged reaction times (4–12 hours) are necessary to achieve yields exceeding 90%. For instance, a patent detailing diisobutyl adipate synthesis (a structurally analogous ester) reported 99.5% purity after refining with a calcium hydroxide-magnesium sulfate adsorbent. Although this method is scalable, its drawbacks include energy-intensive reflux conditions and the need for corrosive acid catalysts, which complicate waste management.

Heterogeneous Catalytic Systems

Recent advancements focus on replacing homogeneous acids with recyclable solid catalysts to improve sustainability. Fly ash-derived catalysts, composed of mixed oxides (e.g., SiO₂, Al₂O₃, Fe₂O₃), have demonstrated remarkable efficacy in esterification reactions.

Fly Ash Catalysts in Esterification

In a study comparing three fly ash types (FS-1, FP-1, FC-1), FS-1 achieved a 98% yield of dimethyl adipate under optimized conditions (200°C, 4 hours, 10 wt% catalyst loading). Adapting this protocol for this compound would involve substituting methanol with isopropyl alcohol. The catalyst’s high surface area and acidic sites facilitate proton transfer, while its heterogeneous nature allows for easy recovery and reuse without activity loss.

Table 1: Catalyst Performance in Adipate Ester Synthesis

CatalystSubstrateAlcoholYield (%)
FS-1 Fly AshAdipic AcidMethanol98
H₂SO₄Adipic AcidIsopropyl Alcohol95
TsOHGlucose DerivativesIsopropyl Alcohol66

One-Pot Synthesis from Biomass Derivatives

Innovative approaches aim to integrate DIPA production into biorefinery workflows. A 2021 study demonstrated a one-pot system converting glucose-derived potassium glucarate into this compound via sequential deoxydehydration, hydrogenation, and esterification.

Reaction Mechanism and Additive Effects

Using TsOH as an acid additive, the one-pot process achieved a 66% yield of DIPA at 180°C over 24 hours. Critical steps include:

  • Deoxydehydration : Removal of hydroxyl groups from glucarate to form intermediate dienes.

  • Hydrogenation : Saturation of double bonds using H₂ gas.

  • Esterification : Reaction with isopropyl alcohol to finalize the ester.

While this method reduces reliance on fossil-derived adipic acid, its moderate yield and complex optimization requirements currently limit industrial adoption.

Purification and Refining Techniques

Post-synthesis refining is crucial to meet technical-grade specifications. A patented refining agent comprising calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (1:1:2:1.5 wt%) effectively adsorbed impurities, achieving a platinum-cobalt colorimetric index below 30 without vacuum distillation. This step reduces production costs by eliminating energy-intensive high-vacuum systems.

Industrial-Scale Production and Market Trends

Global DIPA demand is projected to grow at a 6.63% CAGR, reaching $898.51 million by 2029. Major manufacturers like Croda International and Lubrizol dominate the market, leveraging continuous-flow reactors and automated refining systems to enhance throughput. Environmental regulations are driving shifts toward bio-based feedstocks and non-corrosive catalysts, aligning with the one-pot methodology outlined in Section 3 .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl adipate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of adipic acid and isopropanol .

Common Reagents and Conditions

    Esterification: Adipic acid and isopropanol in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions to break down the ester bond.

Major Products Formed

Scientific Research Applications

Cosmetic and Personal Care Applications

DIPA is widely utilized in cosmetic formulations due to its properties as a non-oily emollient. It enhances the texture of products while providing skin conditioning benefits.

Key Properties:

  • Emollient : Acts as a lubricant on the skin surface, imparting a soft and smooth appearance.
  • Rapid Absorption : Quickly penetrates the skin, making it suitable for formulations that require fast absorption.
  • Low Residual Tack : Leaves minimal sticky residue, enhancing user experience in personal care products.

Common Uses:

  • Moisturizers and Lotions : Used to improve skin hydration.
  • Shaving Creams : Provides lubrication and reduces irritation during shaving.
  • Makeup Products : Enhances spreadability and feel of foundations and lipsticks.
Product TypeApplication of DIPA
MoisturizersSoftening agent, enhances hydration
Shaving CreamsReduces friction, improves glide
SunscreensEnhances spreadability, non-greasy feel
Hair Care ProductsImproves texture, reduces frizz

Pharmaceutical Applications

DIPA has been investigated for its potential therapeutic benefits, particularly in drug formulations.

Adjuvant Effects

Research indicates that DIPA can enhance the efficacy of certain drugs by acting as an adjuvant. A study demonstrated that DIPA activated TRPA1 channels in sensory neurons, which may have implications for enhancing skin sensitization in topical applications .

Case Study: Contact Hypersensitivity

In a mouse model, DIPA was shown to augment contact hypersensitivity responses when used alongside fluorescein isothiocyanate (FITC). This suggests potential applications in enhancing vaccine efficacy or topical treatments .

Plasticizer Applications

DIPA serves as an alternative plasticizer in various materials, particularly in PVC and cellulose esters.

Benefits as a Plasticizer:

  • Low Temperature Resistance : Maintains flexibility at lower temperatures.
  • Compatibility : Compatible with a range of polymers, improving mechanical properties without compromising safety profiles compared to traditional phthalate plasticizers.

Research Findings

A study highlighted that DIPA could replace phthalate esters without significant loss in performance while addressing health concerns associated with phthalates .

Industrial Applications

DIPA is also employed in industrial applications such as cleaning agents and agricultural products.

Uses in Industry:

  • Solvent Properties : Acts as a solvent for various chemical formulations.
  • Carrier for Agrochemicals : Used to enhance the effectiveness of agricultural chemicals.
Industry SectorApplication of DIPA
Cleaning ProductsSolvent and emulsifier
AgricultureCarrier for pesticides
Textile TreatmentImproves fabric feel and durability

Mechanism of Action

Diisopropyl adipate exerts its effects primarily through its emollient and solvent properties. It enhances the spreadability and absorption of formulations, providing a smooth and non-greasy texture. The compound interacts with the skin’s surface, forming a protective layer that helps retain moisture .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of DIPA and its structural analogs:

Compound Diisopropyl Adipate (DIPA) Dibutyl Adipate Diethylhexyl Adipate Diisopropyl Sebacate
CAS Number 6938-94-9 105-99-7 103-23-1 7491-02-3
Molecular Weight (g/mol) 230.3 258.4 370.6 286.4
Primary Uses Cosmetics, pharmaceuticals, biodegradable plastics Plastics, lubricants Mulch films, polymers Polymer synthesis, plasticizers
Safety Profile Low acute toxicity; mild skin irritation (5–100% conc.) ; non-sensitizing Initially insufficient data; deemed safe in 2006 Contains 2,6-diisopropyl phenyl isocyanate (highly toxic) as impurity Impurities: sebacic acid (<0.3%), isopropanol (<0.2%)
Regulatory Status Safe for cosmetics (CIR 1984, 2006) Safe post-2006 re-evaluation Limited data; potential ecological concerns in mulch films No major restrictions
Environmental Impact No federal regulatory triggers N/A High toxicity component in PBAT mulch extract N/A
Key Studies Adjuvant effect in mouse models (TRPA1 activation) ; non-comedogenic Analog data used for developmental toxicity Component analysis in PBAT mulch Hydrolysis stability in acidic/basic conditions

Toxicity and Irritation

  • A hydrogel containing DIPA showed low skin irritation in vivo .
  • Dibutyl Adipate : Insufficient data in 1996 led to re-evaluation; additional studies confirmed safety in cosmetics at specified concentrations .
  • Diethylhexyl Adipate : While the ester itself is stable, its presence in PBAT mulch films raises concerns due to co-extracted toxic compounds (e.g., 2,6-diisopropyl phenyl isocyanate at 557.27 µg/g) .

Functional Differences

  • Plasticizer Efficiency : DIPA’s lower molecular weight enhances compatibility with polylactic acid (PLA) in aqueous dispersions, improving film transparency at room temperature . Diethylhexyl adipate’s higher molecular weight limits its use in biodegradable polymers.
  • Diethylhexyl adipate breaks down to ethylhexyl alcohol, also non-genotoxic .

Regulatory and Commercial Considerations

  • DIPA is preferred in cosmetics over phthalates due to its safety profile and non-comedogenic properties .
  • Diisopropyl sebacate, while structurally similar to DIPA, is less commercially prevalent due to impurities and narrower application scope .

Biological Activity

Diisopropyl adipate (DIPA) is an ester derived from adipic acid and isopropanol. It is primarily used as a plasticizer and solvent in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of DIPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C12H22O4\text{C}_{12}\text{H}_{22}\text{O}_4

It is characterized by its low viscosity, good thermal stability, and ability to dissolve a wide range of substances, making it suitable for use in formulations requiring a non-toxic solvent.

1. Cellular Mechanisms

DIPA has been shown to interact with various cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Notably, it acts as an activator of the TRPA1 receptor, which is involved in nociception and inflammatory responses .

  • Apoptosis and Cell Cycle : Research indicates that DIPA may modulate apoptosis through the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation .
  • Inflammation : DIPA's interaction with G-protein coupled receptors (GPCRs) suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

2. Antimicrobial Activity

DIPA exhibits antimicrobial properties against various pathogens, including bacteria and viruses. Studies have demonstrated its efficacy against:

  • Bacterial Infections : DIPA has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
  • Viral Infections : Preliminary findings suggest that DIPA may inhibit the replication of certain viruses such as HIV and HSV, though further research is needed to elucidate the mechanisms involved .

3. Neuronal Signaling

DIPA influences neuronal signaling pathways, particularly through its interaction with neurotransmitter receptors. It has been noted for its effects on:

  • 5-HT Receptors : DIPA's modulation of serotonin receptors may contribute to its potential anxiolytic effects .
  • Calcium Channels : Its ability to affect calcium ion channels could have implications for neuroprotection and synaptic plasticity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DIPA against common pathogens in clinical settings. Results indicated that DIPA significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The study concluded that DIPA could be developed into a topical antimicrobial agent for wound care applications.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using animal models of inflammation, DIPA was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha levels, suggesting that DIPA may serve as an effective anti-inflammatory agent.

Research Findings Summary

Biological ActivityMechanism/PathwayFindings
ApoptosisNF-κB signalingModulates cell survival
AntimicrobialDirect action on bacteria/virusesEffective against S. aureus, E. coli
Neuronal signalingInteraction with 5-HT receptorsPotential anxiolytic effects
InflammationGPCR activationReduces TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the molecular and structural characteristics of DIPA, and how do they influence its physicochemical behavior in experimental systems?

  • Answer : DIPA (C₁₂H₂₂O₄; molecular weight 230.30 g/mol) is a diester of adipic acid and isopropanol. Its IUPAC name is bis(1-methylethyl) hexanedioate , with a linear aliphatic chain and two isopropyl ester groups. The ester groups confer polarity, while the hexanedioate backbone provides flexibility, influencing solubility (e.g., miscibility with alcohols/ethers but low water solubility) and viscosity . Structural symmetry enhances thermal stability, making it suitable for high-temperature applications in polymer research .

Q. What synthetic routes are commonly employed for DIPA production in laboratory settings, and what are their optimization parameters?

  • Answer : DIPA is synthesized via acid-catalyzed esterification of adipic acid with excess isopropanol under reflux. Key parameters include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (typical yields: 85–92%) .
  • Temperature : 80–100°C to drive equilibrium toward ester formation.
  • Purification : Vacuum distillation (boiling point: 252.6°C at 760 mmHg) or solvent extraction to remove unreacted acid .

Advanced Research Questions

Q. How can researchers experimentally determine the spreading efficiency and polarity of DIPA in formulation studies?

  • Answer : Contact angle measurements on synthetic substrates (e.g., silicone) are used to assess spreading. For example:

  • Method : High-speed imaging captures droplet dynamics. DIPA’s low initial contact angle (e.g., 25° ± 3°) indicates rapid wetting due to its moderate polarity (Log Kow ~4–5) .
  • Comparative analysis : DIPA spreads faster than higher-molecular-weight esters (e.g., octyldodecyl stearoyl stearate), correlating with its lower viscosity (5–10 mPa·s at 25°C) .

Q. What methodological considerations are critical for quantifying DIPA in biological or environmental matrices?

  • Answer : Use GC-MS or HPLC-UV with the following steps:

Extraction : Liquid-liquid extraction (LLE) with hexane or ethyl acetate for lipid-rich samples .

Derivatization : Not required due to DIPA’s volatility.

Calibration : Prepare standards in matrix-matched solvents (e.g., 0.1–50 µg/mL).

Validation : Assess recovery (≥80%) and limit of detection (LOD < 0.1 µg/mL) .

  • Note : DIPA is used as an internal standard in NEFA assay kits due to its inertness and resolvable chromatographic peaks .

Q. How can contradictions in toxicological data for DIPA and its analogs be resolved?

  • Answer : Conflicting reports on skin irritation (e.g., reversible erythema in rabbits) require:

  • Analog comparison : DIPA’s hydrophobicity (Log Kow ~4.33) and molecular weight (230.30 g/mol) align closer to diisopropyl sebacate than dibutyl adipate, making the former a better analog for toxicity extrapolation .
  • Dose normalization : Express results as mg/kg/day rather than % concentration to account for metabolic differences.
  • In vitro assays : Use reconstructed human epidermis (RhE) models to supplement animal data .

Q. What experimental designs are recommended for studying DIPA’s stability under varying storage conditions?

  • Answer : Stability testing should include:

  • Temperature : Accelerated degradation studies at 40°C/75% RH over 6 months (ICH Q1A guidelines).
  • Light exposure : UV-Vis spectroscopy to monitor ester bond cleavage (λmax ~210 nm) .
  • pH sensitivity : Hydrolysis rates increase below pH 4 or above pH 9; buffer selection (e.g., phosphate vs. citrate) impacts degradation kinetics .

Methodological Resources

  • Data Tables :
Property Value Reference
Boiling Point252.6°C (760 mmHg)
Log Kow (Octanol-Water)~4.33
Viscosity (25°C)5–10 mPa·s
Contact Angle (Silicone)25° ± 3°

Key Considerations for Researchers

  • Avoid common pitfalls : Ensure solvent compatibility in formulation studies; DIPA may plasticize certain polymers (e.g., PVC) unpredictably .
  • Ethical compliance : Substitute animal models with RhE or computational models (e.g., QSAR) for preliminary toxicity screening .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropyl Adipate
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